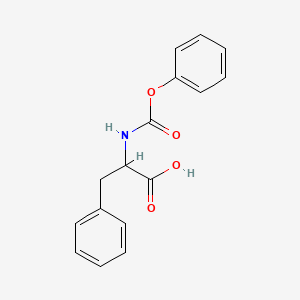![molecular formula C20H26N2 B13382617 1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-, polymer with ethenylbenzene (9CI)](/img/structure/B13382617.png)
1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-, polymer with ethenylbenzene (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-, polymer with ethenylbenzene (9CI) is a complex polymeric compound. It is synthesized through the polymerization of 1,2-ethanediamine with ethenylbenzene, resulting in a material with unique chemical and physical properties. This compound is of significant interest in various scientific and industrial fields due to its versatile applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-, polymer with ethenylbenzene typically involves the polymerization of 1,2-ethanediamine with ethenylbenzene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the polymerization process. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve the desired polymer structure and properties.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are mixed and polymerized under controlled conditions. The process is carefully monitored to ensure consistent quality and yield of the polymer. The final product is then purified and processed into various forms, such as films, fibers, or bulk materials, depending on the intended application.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-, polymer with ethenylbenzene undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various halogenating agents, alkylating agents; conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized polymer derivatives, while reduction can yield reduced polymer forms with altered properties.
Applications De Recherche Scientifique
1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-, polymer with ethenylbenzene has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a catalyst support in various chemical reactions.
Biology: Investigated for its potential use in drug delivery systems and as a scaffold for tissue engineering.
Medicine: Explored for its biocompatibility and potential use in medical implants and devices.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives due to its unique mechanical and chemical properties.
Mécanisme D'action
The mechanism by which 1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-, polymer with ethenylbenzene exerts its effects involves interactions with molecular targets and pathways. The polymer’s structure allows it to interact with various biological molecules, facilitating its use in drug delivery and tissue engineering. The specific pathways involved depend on the application and the environment in which the polymer is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Ethanediamine, N-phenyl-: Similar in structure but lacks the polymeric nature and specific functional groups of the target compound.
1,2-Ethanediamine, N-methyl-: Another related compound with different substituents and properties.
1,2-Ethanediamine, N,N-dimethyl-: Similar backbone but with different functional groups affecting its reactivity and applications.
Uniqueness
1,2-Ethanediamine, N-[(ethenylphenyl)methyl]-, polymer with ethenylbenzene is unique due to its polymeric nature and the presence of specific functional groups that impart distinct chemical and physical properties. These properties make it suitable for a wide range of applications, from advanced materials to biomedical uses, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C20H26N2 |
|---|---|
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
1,4-bis(ethenyl)benzene;ethane-1,2-diamine;styrene |
InChI |
InChI=1S/C10H10.C8H8.C2H8N2/c1-3-9-5-7-10(4-2)8-6-9;1-2-8-6-4-3-5-7-8;3-1-2-4/h3-8H,1-2H2;2-7H,1H2;1-4H2 |
Clé InChI |
CNZPYZRNLWMPOF-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.C(CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B13382537.png)
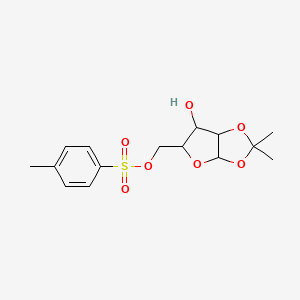
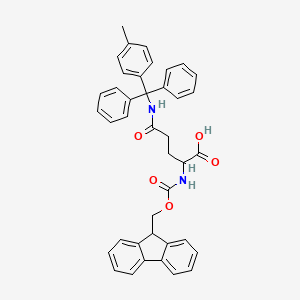
![1-[Bis(2-propan-2-ylidenehydrazinyl)methylidene]-3-(4-methylphenyl)urea](/img/structure/B13382546.png)
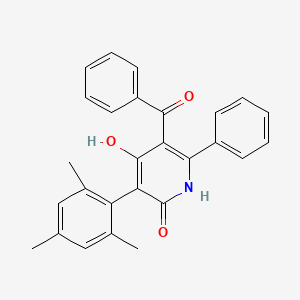
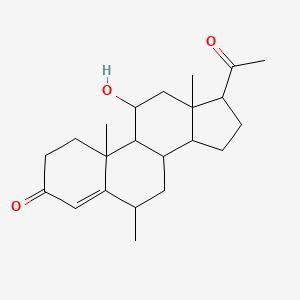

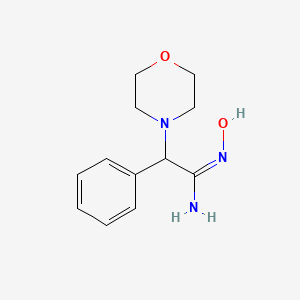
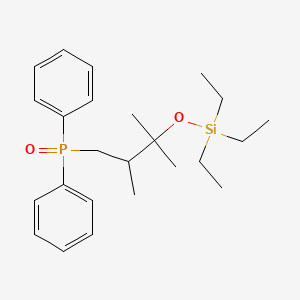
![{5-[2-(3-Methyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B13382581.png)
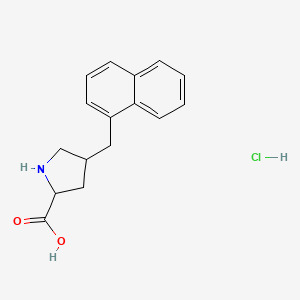
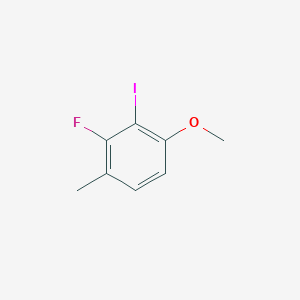
![1-(Naphthalen-2-yl)-3-aza-bicyclo[3.1.0]hexane](/img/structure/B13382610.png)
